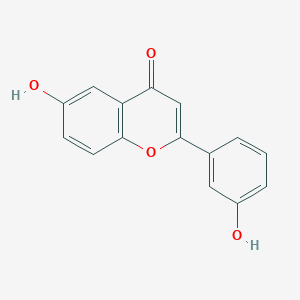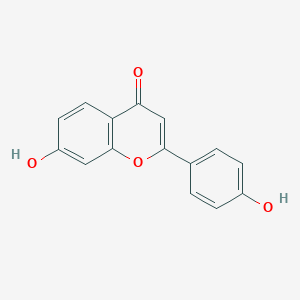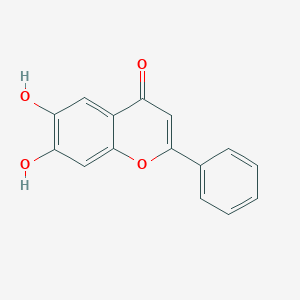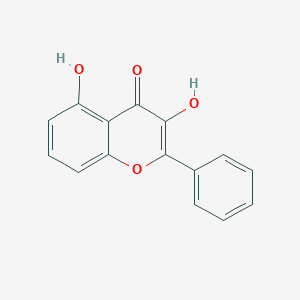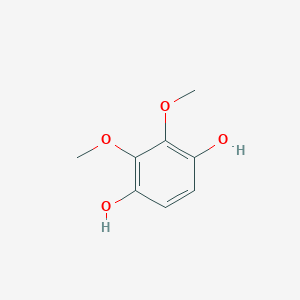
2,3-二甲氧基对苯二酚
描述
2,3-Dimethoxyhydroquinone (DMHQ) is a chemical compound that is derived from hydroquinone. It is a natural product that is commonly found in plants and is known for its antioxidant properties. DMHQ has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
科学研究应用
电化学应用
2,3-二甲氧基对苯二酚已在电化学应用中得到研究。例如,已探索它在 1,3-二羰基化合物存在下的电氧化,揭示了各种电化学机制和相关产物的生成 (Hosseiny Davarani 等人,2006)。此外,已经观察到在 β-二酮存在下的电化学氧化,导致苯并呋喃衍生物的形成 (Makarem 等人,2009)。
环境与土壤化学
2,3-二甲氧基对苯二酚与氧化铁(如针铁矿和针铁矿)的相互作用已得到研究,表明其在土壤电子转移反应中的作用及其对活性氧形成的影响 (Krumina 等人,2017)。
生物活性与合成
该化合物是由褐腐真菌 Gloeophyllum trabeum 合成的,表明其作为铁螯合剂和氧还原剂的潜在作用 (Paszczynski 等人,1999)。它还显示出抗菌活性,如 2,3-二甲氧基对苯二酚衍生物对金黄色葡萄球菌和化脓性链球菌等细菌的抗菌活性 (Lana 等人,2006)。
细胞毒性和抗肿瘤潜力
研究表明,2,3-二甲氧基对苯二酚的某些衍生物对人肿瘤细胞系表现出不同程度的细胞毒性,表明在癌症治疗中具有潜在用途 (Sheh 等人,1992)。
其他应用
该化合物在提高某些物质(如小麦胚芽发酵中的 2,6-二甲氧基-ρ-苯醌)产率中的作用已使用超声波和磁性纳米粒子等技术进行了探索 (Zheng 等人,2019)。
属性
CAS 编号 |
52643-52-4 |
|---|---|
产品名称 |
2,3-Dimethoxyhydroquinone |
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC 名称 |
2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |
InChI 键 |
XGFABYCTEQAZOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1OC)O)O |
规范 SMILES |
COC1=C(C=CC(=C1OC)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








